6-Azabicyclo[3.2.1]oct-2-EN-7-one
Overview
Description
6-Azabicyclo[321]oct-2-EN-7-one is a nitrogen-containing heterocyclic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]oct-2-EN-7-one typically involves the opening of the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one with amines to form amides. These amides are then reduced with lithium aluminium hydride to produce amino alcohols. Allylic oxidation of these amino alcohols with manganese dioxide yields the desired bicyclic ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]oct-2-EN-7-one undergoes various chemical reactions, including:
Oxidation: Allylic oxidation with manganese dioxide.
Reduction: Reduction of amides to amino alcohols using lithium aluminium hydride.
Substitution: Opening of the lactone ring with amines to form amides.
Common Reagents and Conditions
Oxidation: Manganese dioxide.
Reduction: Lithium aluminium hydride.
Substitution: Amines for lactone ring opening.
Major Products
The major products formed from these reactions include amino alcohols and bicyclic ketones, which can be further modified to produce various derivatives .
Scientific Research Applications
6-Azabicyclo[3.2.1]oct-2-EN-7-one has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.1]oct-2-EN-7-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
6-Azabicyclo[3.2.1]oct-2-EN-7-one can be compared with other similar compounds, such as 2-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in their specific chemical properties and applications. The unique structure of this compound makes it particularly interesting for research and development in various fields .
List of Similar Compounds
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
Properties
IUPAC Name |
6-azabicyclo[3.2.1]oct-2-en-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-5-2-1-3-6(4-5)8-7/h1-2,5-6H,3-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXOBECCTHQVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666967 | |
Record name | 6-Azabicyclo[3.2.1]oct-2-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89622-07-1 | |
Record name | 6-Azabicyclo[3.2.1]oct-2-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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